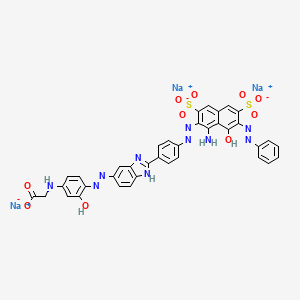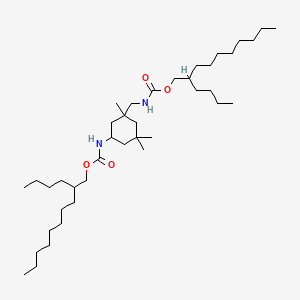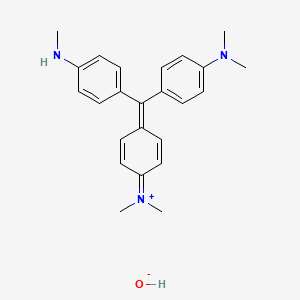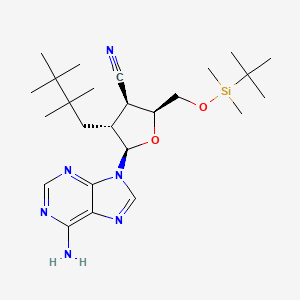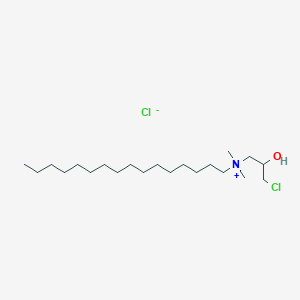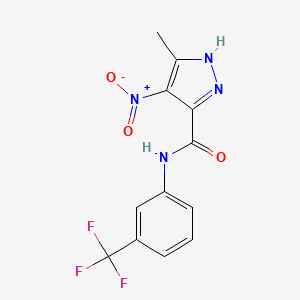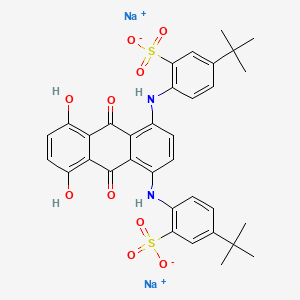
Disodium 2,2'-((9,10-dihydro-5,8-dihydroxy-9,10-dioxo-1,4-anthrylene)diimino)bis(5-tert-butylbenzenesulphonate)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Disodium 2,2’-((9,10-dihydro-5,8-dihydroxy-9,10-dioxo-1,4-anthrylene)diimino)bis(5-tert-butylbenzenesulphonate) is a synthetic compound known for its unique chemical structure and properties. It is often used in various scientific research applications due to its stability and reactivity .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of disodium 2,2’-((9,10-dihydro-5,8-dihydroxy-9,10-dioxo-1,4-anthrylene)diimino)bis(5-tert-butylbenzenesulphonate) involves multiple stepsThe reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors and automated systems to maintain consistency and efficiency. The process involves the same basic steps as the laboratory synthesis but is optimized for larger quantities. Quality control measures are implemented to ensure the purity and stability of the final product .
化学反応の分析
Types of Reactions
Disodium 2,2’-((9,10-dihydro-5,8-dihydroxy-9,10-dioxo-1,4-anthrylene)diimino)bis(5-tert-butylbenzenesulphonate) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of reactive functional groups within the compound .
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled conditions, including specific temperatures and pH levels, to ensure the desired outcomes .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield quinones, while reduction reactions can produce hydroquinones .
科学的研究の応用
Disodium 2,2’-((9,10-dihydro-5,8-dihydroxy-9,10-dioxo-1,4-anthrylene)diimino)bis(5-tert-butylbenzenesulphonate) has a wide range of applications in scientific research:
Chemistry: Used as a reagent in various chemical reactions and analytical techniques.
Biology: Employed in studies involving cellular processes and molecular interactions.
Medicine: Investigated for its potential therapeutic effects and as a diagnostic tool.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The compound exerts its effects through interactions with specific molecular targets and pathways. Its mechanism of action involves binding to certain proteins or enzymes, thereby modulating their activity. This can lead to changes in cellular processes and biochemical pathways, which are the basis for its various applications .
類似化合物との比較
Similar Compounds
- Disodium 2,2’-((9,10-dihydro-5,8-dihydroxy-9,10-dioxo-1-anthrylene)diimino)bis(5-tert-butylbenzenesulphonate)
- Disodium 2,2’-((9,10-dihydro-5,8-dihydroxy-9,10-dioxo-1,4-anthrylene)diimino)bis(5-tert-butylbenzenesulphonate)
Uniqueness
What sets disodium 2,2’-((9,10-dihydro-5,8-dihydroxy-9,10-dioxo-1,4-anthrylene)diimino)bis(5-tert-butylbenzenesulphonate) apart from similar compounds is its unique combination of functional groups and structural features. This gives it distinct reactivity and stability, making it particularly useful in specific research and industrial applications .
特性
CAS番号 |
83006-67-1 |
|---|---|
分子式 |
C34H32N2Na2O10S2 |
分子量 |
738.7 g/mol |
IUPAC名 |
disodium;5-tert-butyl-2-[[4-(4-tert-butyl-2-sulfonatoanilino)-5,8-dihydroxy-9,10-dioxoanthracen-1-yl]amino]benzenesulfonate |
InChI |
InChI=1S/C34H34N2O10S2.2Na/c1-33(2,3)17-7-9-19(25(15-17)47(41,42)43)35-21-11-12-22(36-20-10-8-18(34(4,5)6)16-26(20)48(44,45)46)28-27(21)31(39)29-23(37)13-14-24(38)30(29)32(28)40;;/h7-16,35-38H,1-6H3,(H,41,42,43)(H,44,45,46);;/q;2*+1/p-2 |
InChIキー |
ZFAXDHQGWRFYQQ-UHFFFAOYSA-L |
正規SMILES |
CC(C)(C)C1=CC(=C(C=C1)NC2=C3C(=C(C=C2)NC4=C(C=C(C=C4)C(C)(C)C)S(=O)(=O)[O-])C(=O)C5=C(C=CC(=C5C3=O)O)O)S(=O)(=O)[O-].[Na+].[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



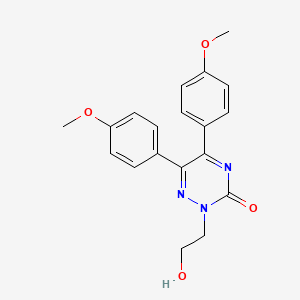
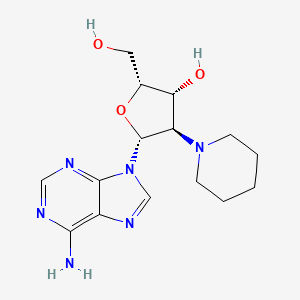
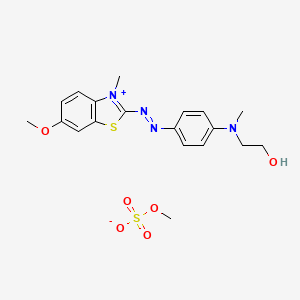
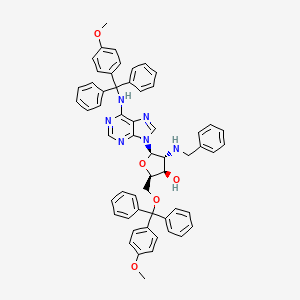

![[(3S,3aR,6S,6aS)-3-(2-phenoxyethylamino)-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride](/img/structure/B12782422.png)
